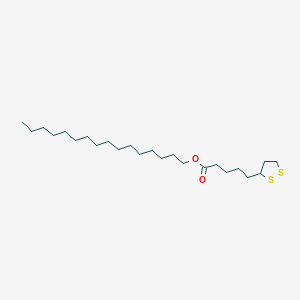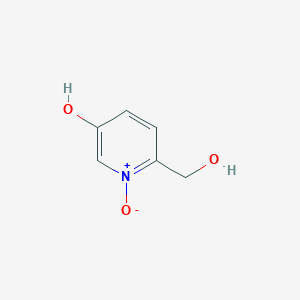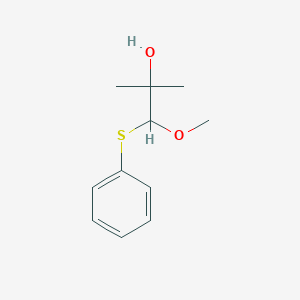
2-Propanol, 1-methoxy-2-methyl-1-(phenylthio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propanol, 1-methoxy-2-methyl-1-(phenylthio)- is an organic compound with the molecular formula C11H16O2S It is a derivative of propanol, featuring a methoxy group, a methyl group, and a phenylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanol, 1-methoxy-2-methyl-1-(phenylthio)- typically involves the reaction of 2-methyl-1-propanol with methoxy and phenylthio reagents under controlled conditions. One common method includes the use of a base catalyst to facilitate the substitution reactions necessary to introduce the methoxy and phenylthio groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reagents are combined under optimized conditions to maximize yield and purity. The process often includes steps such as distillation and purification to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-Propanol, 1-methoxy-2-methyl-1-(phenylthio)- can undergo various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The methoxy or phenylthio groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine or bromine) and strong bases (e.g., sodium hydroxide) are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols.
Scientific Research Applications
2-Propanol, 1-methoxy-2-methyl-1-(phenylthio)- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects and interactions with biological systems is ongoing.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Propanol, 1-methoxy-2-methyl-1-(phenylthio)- involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and phenylthio groups play a crucial role in its binding affinity and activity. The pathways involved may include metabolic processes where the compound is converted into active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
1-Methoxy-2-propanol: A simpler compound with similar functional groups but lacking the phenylthio group.
2-Methyl-1-propanol: Another related compound, differing in the absence of the methoxy and phenylthio groups.
Uniqueness
2-Propanol, 1-methoxy-2-methyl-1-(phenylthio)- is unique due to the presence of both methoxy and phenylthio groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in specialized applications where these functional groups are required.
Properties
CAS No. |
78614-64-9 |
|---|---|
Molecular Formula |
C11H16O2S |
Molecular Weight |
212.31 g/mol |
IUPAC Name |
1-methoxy-2-methyl-1-phenylsulfanylpropan-2-ol |
InChI |
InChI=1S/C11H16O2S/c1-11(2,12)10(13-3)14-9-7-5-4-6-8-9/h4-8,10,12H,1-3H3 |
InChI Key |
BOXOJSYVSLHFQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(OC)SC1=CC=CC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


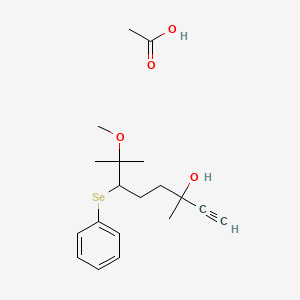
![5-Amino-2-{[(1H-imidazol-2-yl)methyl]amino}pyrimidin-4(3H)-one](/img/structure/B14438863.png)
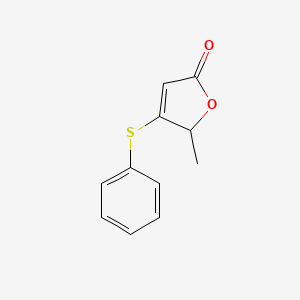
![Silanamine, N-[2,6-bis(1-methylethyl)phenyl]-1,1,1-trimethyl-](/img/structure/B14438870.png)
![N,5-Dimethyl-N-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxamide](/img/structure/B14438875.png)
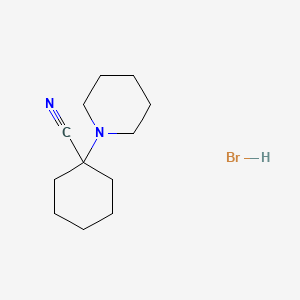
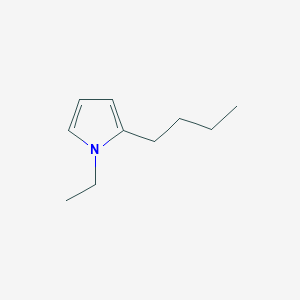
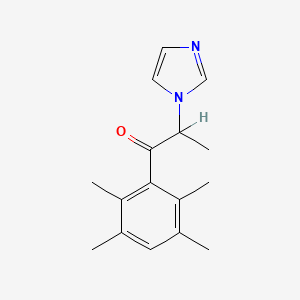
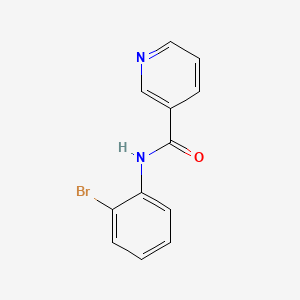
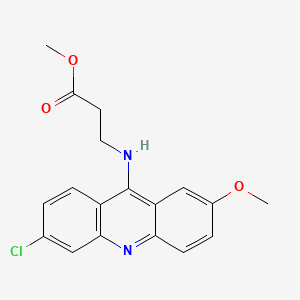
![Benzenesulfonamide, 4-[5-(4-chlorophenyl)-3-phenyl-1H-pyrazol-1-yl]-](/img/structure/B14438905.png)
![1,4,7,10,13,16-Hexaoxacyclooctadecane, 2-[(phenylmethoxy)methyl]-](/img/structure/B14438906.png)
